molecular formula C6H5BrFN B089589 2-Bromo-4-fluoroaniline CAS No. 1003-98-1

2-Bromo-4-fluoroaniline

Cat. No. B089589
CAS RN: 1003-98-1
M. Wt: 190.01 g/mol
InChI Key: YLMFXCIATJJKQL-UHFFFAOYSA-N
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Patent
US08895550B2

Procedure details

2-Bromo-4-fluorobenzenamine (10 g, 52.6 mmol) was weighed into a round bottom flask, and dissolved in 40 mL of 6N HCl. The reaction mixture was then heated to reflux, followed by drop-wise addition of (E)-but-2-enal (4.578 mL, 55.3 mmol) mixed with 1.0 mL deionized water over 25 minutes. Following complete addition the reaction was heated at 100° C. for an additional 35 minutes, until all the 2-bromo-4-fluorobenzenamine had been consumed. The reaction was cooled to ambient temperature, followed by addition of 50 mL of Et2O. The reaction was stirred for 5 minutes followed by removal of Et2O by partitioning. The aqueous layer was replaced into the original reaction flask and ZnCl2 (3.586 g, 26.3 mmol) was then added in two portions followed by cooling to 0° C. over 30 minutes. The pH of the crude reaction mixture was then adjusted to pH=8.0 using concentrated NH4OH. The crude mixture was then extracted with Et2O, followed by ethyl acetate. The combined organics were then dried over Na2SO4, and then concentrated in vacuo, affording the desired product as a brown solid (10.7 g, 85% yield). MS APCI (+) m/z 240.2 and 242.2 (M+1 of each Br isotope) detected.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.578 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
3.586 g
Type
catalyst
Reaction Step Seven
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH2:9].[CH:10](=O)/[CH:11]=[CH:12]/[CH3:13].O.[NH4+].[OH-]>Cl.[Cl-].[Cl-].[Zn+2]>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]2[C:3]=1[N:9]=[C:12]([CH3:13])[CH:11]=[CH:10]2 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)N
Step Two
Name
Quantity
4.578 mL
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Seven
Name
Quantity
3.586 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
mixed with 1.0 mL
CUSTOM
Type
CUSTOM
Details
over 25 minutes
Duration
25 min
ADDITION
Type
ADDITION
Details
addition the reaction
CUSTOM
Type
CUSTOM
Details
had been consumed
ADDITION
Type
ADDITION
Details
followed by addition of 50 mL of Et2O
CUSTOM
Type
CUSTOM
Details
followed by removal of Et2O
CUSTOM
Type
CUSTOM
Details
by partitioning
ADDITION
Type
ADDITION
Details
was then added in two portions
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The pH of the crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The crude mixture was then extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC(=NC12)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.